An In-depth Technical Guide to 2-iodo-N-methyl-4-(trifluoromethyl)aniline
An In-depth Technical Guide to 2-iodo-N-methyl-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-iodo-N-methyl-4-(trifluoromethyl)aniline, a halogenated and fluorinated aromatic amine, represents a class of highly valuable building blocks in modern organic synthesis. Its unique structural features—an iodine atom, a trifluoromethyl group, and an N-methylated amine on a benzene ring—confer specific reactivity and properties that are highly sought after in the design and synthesis of complex molecules. The presence of the trifluoromethyl group (–CF₃) can enhance metabolic stability and lipophilicity in drug candidates, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures[1][2].
This guide provides a comprehensive technical overview of 2-iodo-N-methyl-4-(trifluoromethyl)aniline, focusing on its physicochemical properties, synthesis, characterization, potential applications, and safety protocols. The insights provided herein are intended to support researchers and professionals in leveraging this compound for advanced scientific endeavors, particularly in the fields of medicinal chemistry and materials science.
Physicochemical Properties
The fundamental properties of 2-iodo-N-methyl-4-(trifluoromethyl)aniline are summarized in the table below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1268238-74-9 | |
| Molecular Formula | C₈H₇F₃IN | |
| Molecular Weight | 301.05 g/mol | Calculated |
| InChI Code | 1S/C8H7F3IN/c1-13-7-3-2-5(4-6(7)12)8(9,10,11)/h2-4,13H,1H3 | |
| InChI Key | JMQKPCDBAXXTOG-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of 2-iodo-N-methyl-4-(trifluoromethyl)aniline can be approached through several strategic pathways. A common and logical approach involves the N-methylation of its precursor, 2-iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5). The synthesis of the precursor itself is a key initial step.
Synthesis of 2-iodo-4-(trifluoromethyl)aniline
A practical method for the synthesis of 2-iodoanilines is through the decarboxylative iodination of anthranilic acids. This transition-metal-free and base-free method uses readily available starting materials and reagents like potassium iodide (KI) and iodine (I₂) under an oxygen atmosphere[3]. This process is scalable and tolerates a wide range of functional groups[3].
Caption: Decarboxylative iodination of the corresponding anthranilic acid.
N-Methylation
Once 2-iodo-4-(trifluoromethyl)aniline is obtained, the secondary amine can be introduced via N-methylation. Various established methods for the N-methylation of anilines can be employed, such as reductive amination using formaldehyde followed by a reducing agent (e.g., sodium borohydride), or direct alkylation with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Caption: N-methylation of the precursor to yield the final product.
Spectroscopic Data and Characterization
While specific experimental spectra for 2-iodo-N-methyl-4-(trifluoromethyl)aniline are not widely published, its structure can be unequivocally confirmed using standard analytical techniques. The characterization would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-methyl protons (a singlet), and characteristic splitting patterns for the aromatic protons on the substituted benzene ring.
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¹³C NMR: The carbon NMR would display signals for the methyl carbon, the aromatic carbons (with C-F coupling for the carbon bearing the CF₃ group and the adjacent carbons), and the carbons bonded to iodine and nitrogen.
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¹⁹F NMR: The fluorine NMR would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For the related compound 2-iodo-4-(trifluoromethyl)aniline, the HRMS (ESI) calculated value for [C₇H₅F₃IN+H⁺] is 287.9497, with a found value of 287.9481[4]. A similar level of accuracy would be expected for the N-methylated analog.
Applications in Research and Drug Development
While specific applications of 2-iodo-N-methyl-4-(trifluoromethyl)aniline are not extensively documented in public literature, its structural motifs suggest significant potential as a key intermediate in several areas of research and development. The utility of its close analog, 2-iodo-4-(trifluoromethyl)aniline, provides strong evidence for its potential applications.
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Pharmaceutical Synthesis : This compound serves as a crucial building block for creating novel drug candidates. The trifluoromethyl group is known to enhance drug efficacy and metabolic stability[1][2]. The iodo-aniline scaffold is a precursor for various pharmaceuticals, particularly those targeting neurological disorders[5].
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Cross-Coupling Reactions : The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse substituents at the 2-position, enabling the synthesis of large libraries of compounds for high-throughput screening in drug discovery.
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Agrochemicals : Similar to its non-methylated analog, this compound has potential applications in the formulation of advanced agrochemicals, where the trifluoromethyl group can contribute to the efficacy of pesticides and herbicides[1][5].
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Materials Science : The unique electronic properties conferred by the fluorine and iodine atoms make this compound a candidate for the synthesis of advanced materials, including specialized polymers and coatings with enhanced thermal and chemical resistance[1].
Caption: Potential applications derived from the compound's structural features.
Safety and Handling
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Hazards : The non-methylated analog is classified as toxic if swallowed, toxic in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation[6][7][8].
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Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[8]. Some suppliers recommend storage at 2-8°C under an argon atmosphere[9].
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If on skin, wash off immediately with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical advice.
Conclusion
2-iodo-N-methyl-4-(trifluoromethyl)aniline is a specialized chemical intermediate with significant potential for advancing research in medicinal chemistry, agrochemicals, and materials science. Its well-defined structure, featuring a trifluoromethyl group for enhanced biological properties and an iodine atom for synthetic versatility, makes it a valuable tool for synthetic chemists. While detailed application studies are emerging, the established utility of its parent aniline highlights the promising future of this compound in the development of novel and complex molecules. Adherence to strict safety protocols is essential when handling this and structurally related compounds.
References
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Worldwide Life Sciences. 2-Iodo-4-(trifluoromethyl)aniline - 250g.[Link]
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RSC Publishing. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen.[Link]
-
Organic Chemistry Frontiers (RSC Publishing). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen.[Link]
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